molecular formula C27H24N2O4 B1417412 4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) CAS No. 1019110-87-2

4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol)

Cat. No. B1417412
M. Wt: 440.5 g/mol
InChI Key: QUOCIDQIFWYHLB-QHKWOANTSA-N
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Description

4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol), also known as 4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol), is a useful research compound. Its molecular formula is C27H24N2O4 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis in Synthesis

One significant application of 4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) is in catalysis. A study demonstrates its use in the synthesis of curcumin derivatives, including its specific role in the preparation of CuO/SiO2 catalysts via the sol-gel method. This process involves several instruments like FT-IR, SEM, EDAX, XRD, and particle sizer for characterization, indicating its importance in advanced materials synthesis (Cahyana et al., 2019).

Radical Scavenging Activity

Another key application lies in its radical scavenging properties. Research has shown that curcumin-based derivatives of this compound exhibit notable radical scavenging activities. This finding is based on evaluations using methods like 1H NMR, FT-IR, MASS, and CHN elemental analysis, highlighting its potential in antioxidant applications (Taavoni et al., 2021).

Structural and Spectroscopic Studies

Structural and spectroscopic studies of this compound have been conducted, providing insights into its physical and chemical properties. Such studies often involve a combination of experimental and theoretical approaches, including X-ray crystallography and NBO analysis, which are critical for understanding its applications in various fields (Tamer et al., 2015).

Photovoltaic Properties

In the field of renewable energy, this compound is used in the development of organic small molecules for photovoltaic applications. Its utility in acceptor-donor-acceptor type organic molecules, which are synthesized through various chemical processes, showcases its potential in the energy sector, particularly in solar energy conversion (Liu et al., 2014).

Corrosion Inhibition

The compound has also been explored for its application in corrosion inhibition, particularly in the petroleum industry. Studies demonstrate its efficacy in mitigating steel corrosion, suggesting its utility in industrial processes involving metal preservation and maintenance (Singh et al., 2020).

properties

IUPAC Name

4-[(E)-2-[5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-phenylpyrazol-3-yl]ethenyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-32-26-16-19(10-14-24(26)30)8-12-21-18-23(29(28-21)22-6-4-3-5-7-22)13-9-20-11-15-25(31)27(17-20)33-2/h3-18,30-31H,1-2H3/b12-8+,13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOCIDQIFWYHLB-QHKWOANTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=CC(=NN2C3=CC=CC=C3)C=CC4=CC(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=CC(=NN2C3=CC=CC=C3)/C=C/C4=CC(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732491
Record name (4Z)-4-[(2Z)-2-{5-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}ethylidene]-2-methoxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol)

CAS RN

1019110-87-2, 828911-76-8
Record name CNB-001
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1019110872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4Z)-4-[(2Z)-2-{5-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}ethylidene]-2-methoxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CNB-001
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS3085B7P8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol)
Reactant of Route 2
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4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol)
Reactant of Route 3
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4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol)
Reactant of Route 4
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4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol)
Reactant of Route 5
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4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol)
Reactant of Route 6
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4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol)

Citations

For This Compound
2
Citations
S Taavoni, MH Baghersad - Polycyclic Aromatic Compounds, 2023 - Taylor & Francis
In this article, a series of curcumin based derivatives are synthesized and characterized by several characterization methods, including 1 H NMR and FT-IR, MASS and CHN elemental …
Number of citations: 4 www.tandfonline.com
HR Puneeth, H Ananda, KSS Kumar… - Medicinal Chemistry …, 2016 - Springer
A series of curcumin pyrazole derivatives (3a–e) were synthesized. The chemical structures were determined by 1 H and 13 C NMR spectroscopic techniques and their purity was …
Number of citations: 38 link.springer.com

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